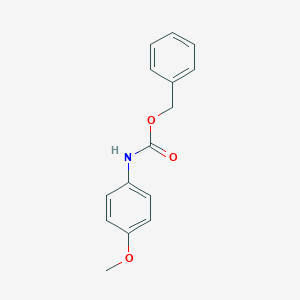

Benzyl (4-methoxyphenyl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-15(17)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFWYDWMSROEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl (4-methoxyphenyl)carbamate synthesis protocols

An In-Depth Technical Guide to the Synthesis of Benzyl (4-methoxyphenyl)carbamate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic routes for benzyl (4-methoxyphenyl)carbamate, a key intermediate in organic synthesis and drug discovery. The protocols and mechanistic discussions are tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles that govern these transformations.

Introduction: The Significance of Benzyl (4-methoxyphenyl)carbamate

Benzyl (4-methoxyphenyl)carbamate is a carbamate derivative of significant interest in medicinal chemistry and organic synthesis. The carbamate functional group is a common motif in pharmaceuticals and agrochemicals, and the specific combination of the benzyl and 4-methoxyphenyl groups in this molecule makes it a valuable building block for more complex structures. Its synthesis, therefore, is a fundamental procedure in many research and development laboratories. This guide will explore the most common and effective methods for its preparation, providing detailed protocols and mechanistic insights.

Core Synthetic Methodologies

There are three primary methodologies for the synthesis of benzyl (4-methoxyphenyl)carbamate, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

-

Method 1: Reaction of 4-Methoxyaniline with Benzyl Chloroformate

-

Method 2: Reaction of Benzyl Alcohol with 4-Methoxyphenyl Isocyanate

-

Method 3: One-Pot Synthesis from 4-Methoxyaniline and Benzyl Alcohol

The logical workflow for selecting a synthetic method is outlined in the diagram below:

Caption: Workflow for selecting a synthetic method.

Method 1: Synthesis via Benzyl Chloroformate

This is perhaps the most traditional and widely used method for the synthesis of benzyl (4-methoxyphenyl)carbamate. It involves the acylation of 4-methoxyaniline with benzyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling a chloride ion to form the carbamate product. The base plays a crucial role in deprotonating the nitrogen of the aniline, increasing its nucleophilicity, and also in neutralizing the HCl formed during the reaction, which would otherwise protonate the starting aniline and render it unreactive.

Caption: Mechanism of the reaction between 4-methoxyaniline and benzyl chloroformate.

Detailed Experimental Protocol

Materials:

-

4-Methoxyaniline

-

Benzyl chloroformate

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable solvent, e.g., ethyl acetate)

-

1 M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous MgSO4 or Na2SO4

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 4-methoxyaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add benzyl chloroformate (1.05 eq) dropwise via the addition funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure benzyl (4-methoxyphenyl)carbamate.

Table 1: Reagent Quantities for Method 1

| Reagent | Molar Equiv. |

| 4-Methoxyaniline | 1.0 |

| Benzyl Chloroformate | 1.05 |

| Pyridine | 1.1 |

Method 2: Synthesis via 4-Methoxyphenyl Isocyanate

This method involves the reaction of benzyl alcohol with 4-methoxyphenyl isocyanate. This is often a very clean and efficient reaction, as the only byproduct is typically any unreacted starting material. The reaction can be run neat or in a solvent, and it is often catalyzed by a tertiary amine or a tin catalyst.

Mechanistic Insights

The reaction proceeds through the nucleophilic attack of the hydroxyl group of benzyl alcohol on the electrophilic carbon of the isocyanate group. This forms a carbamate linkage in a single step. The use of a catalyst, such as dibutyltin dilaurate or triethylamine, can accelerate the reaction by activating the isocyanate or the alcohol.

Caption: Mechanism of the reaction between benzyl alcohol and 4-methoxyphenyl isocyanate.

Detailed Experimental Protocol

Materials:

-

Benzyl alcohol

-

4-Methoxyphenyl isocyanate

-

Toluene (or another suitable aprotic solvent)

-

Dibutyltin dilaurate (catalyst, optional)

-

Hexanes

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenyl isocyanate (1.0 eq) in toluene.

-

Add benzyl alcohol (1.0 eq) to the solution.

-

If using a catalyst, add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol%).

-

Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, or until TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm-1) indicates the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

If the product precipitates upon cooling, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Wash the crude product with hexanes to remove any non-polar impurities.

-

If necessary, recrystallize the product from a suitable solvent system to obtain pure benzyl (4-methoxyphenyl)carbamate.

Table 2: Reagent Quantities for Method 2

| Reagent | Molar Equiv. |

| 4-Methoxyphenyl Isocyanate | 1.0 |

| Benzyl Alcohol | 1.0 |

| Dibutyltin Dilaurate | 0.001 (catalytic) |

Method 3: One-Pot Synthesis

This modern approach offers a more streamlined and atom-economical synthesis of benzyl (4-methoxyphenyl)carbamate. It avoids the need to handle hazardous and unstable reagents like benzyl chloroformate or 4-methoxyphenyl isocyanate by generating a reactive intermediate in situ. A common approach is the use of a phosgene equivalent, such as triphosgene, to react with both the aniline and the alcohol in a single pot.

Mechanistic Insights

In this one-pot synthesis, 4-methoxyaniline first reacts with a phosgene equivalent (e.g., triphosgene) to form an in situ generated isocyanate or a related reactive intermediate. This intermediate then reacts with benzyl alcohol, which is present in the same reaction mixture, to form the final carbamate product. The use of a base is essential to neutralize the HCl generated during the reaction.

Caption: Mechanism of the one-pot synthesis.

Detailed Experimental Protocol

Materials:

-

4-Methoxyaniline

-

Benzyl alcohol

-

Triphosgene

-

Triethylamine (or another suitable base)

-

Tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Standard glassware for organic synthesis

Procedure:

-

Caution: Triphosgene is a toxic solid and should be handled with care in a well-ventilated fume hood.

-

To a solution of 4-methoxyaniline (1.0 eq) and benzyl alcohol (1.0 eq) in THF, add triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in THF.

-

Slowly add the triphosgene solution to the mixture of aniline, alcohol, and base over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC.

-

Quench the reaction with saturated NaHCO3 solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure benzyl (4-methoxyphenyl)carbamate.

Table 3: Reagent Quantities for Method 3

| Reagent | Molar Equiv. |

| 4-Methoxyaniline | 1.0 |

| Benzyl Alcohol | 1.0 |

| Triphosgene | 0.4 |

| Triethylamine | 2.2 |

Characterization of Benzyl (4-methoxyphenyl)carbamate

Independent of the synthetic method used, the final product should be characterized to confirm its identity and purity.

Table 4: Physical and Spectroscopic Data

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 116-118 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.29 (m, 5H), 7.24 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 6.65 (s, 1H), 5.18 (s, 2H), 3.79 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.9, 153.7, 136.4, 131.1, 128.6, 128.2, 128.1, 122.2, 114.2, 66.9, 55.5 |

| IR (KBr, cm⁻¹) | 3310, 1690, 1530, 1240, 1030 |

Safety Considerations

-

Benzyl chloroformate is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Methoxyphenyl isocyanate is a lachrymator and a respiratory irritant. It should also be handled in a fume hood with appropriate PPE.

-

Triphosgene is a toxic solid that can release phosgene gas upon heating or contact with moisture. It must be handled with extreme care in a well-ventilated fume hood by trained personnel only.

-

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Conclusion

The synthesis of benzyl (4-methoxyphenyl)carbamate can be achieved through several reliable methods. The choice of method will depend on factors such as the availability of starting materials, the scale of the reaction, and the safety equipment available. The protocols provided in this guide are robust and have been widely reported in the chemical literature. By understanding the underlying mechanisms, researchers can troubleshoot and optimize these reactions for their specific needs.

References

A Technical Guide to the Spectroscopic Characterization of Benzyl (4-methoxyphenyl)carbamate

This in-depth guide provides a comprehensive analysis of the spectroscopic data for Benzyl (4-methoxyphenyl)carbamate, a compound of interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the structural confirmation of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to ensure both technical accuracy and practical insight.

Introduction: The Molecular Blueprint

Benzyl (4-methoxyphenyl)carbamate (C₁₅H₁₅NO₃) is a carbamate derivative featuring a benzyl protecting group on the oxygen and a methoxy-substituted phenyl ring on the nitrogen.[1] Accurate structural elucidation is paramount for its application in synthetic chemistry and medicinal research, where precise molecular architecture dictates biological activity and reaction outcomes. Spectroscopic techniques provide a non-destructive and highly informative approach to confirming the identity and purity of this compound. This guide will delve into the characteristic spectral signatures of Benzyl (4-methoxyphenyl)carbamate, offering a detailed interpretation of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons in a molecule. The predicted ¹H NMR spectrum of Benzyl (4-methoxyphenyl)carbamate in a suitable solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons of the benzyl and methoxyphenyl groups, the methylene protons of the benzyl group, the methoxy protons, and the N-H proton of the carbamate.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.25 | m | 5H | Ar-H (Benzyl) |

| ~7.20 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to NH) |

| ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to OCH₃) |

| ~6.70 | s (broad) | 1H | NH |

| ~5.20 | s | 2H | O-CH₂ -Ph |

| ~3.78 | s | 3H | O-CH₃ |

Interpretation and Rationale:

-

Aromatic Region (δ 7.40-6.85 ppm): The five protons of the monosubstituted benzyl ring are expected to appear as a complex multiplet between δ 7.40 and 7.25 ppm. The para-substituted methoxyphenyl ring will show a characteristic pair of doublets. The two protons ortho to the carbamate nitrogen are deshielded and appear at a lower field (~7.20 ppm) compared to the two protons ortho to the electron-donating methoxy group (~6.85 ppm).

-

NH Proton (δ ~6.70 ppm): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Benzylic Protons (δ ~5.20 ppm): The two methylene protons of the benzyl group are chemically equivalent and are adjacent to an oxygen atom, resulting in a downfield singlet.

-

Methoxy Protons (δ ~3.78 ppm): The three protons of the methoxy group are also chemically equivalent and appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The PubChem database indicates the availability of a ¹³C NMR spectrum for Benzyl (4-methoxyphenyl)carbamate.[1]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C =O (Carbamate) |

| ~156.0 | C -OCH₃ (Methoxyphenyl) |

| ~136.5 | Quaternary C (Benzyl) |

| ~131.0 | Quaternary C (Methoxyphenyl) |

| ~128.6 | Ar-C H (Benzyl) |

| ~128.2 | Ar-C H (Benzyl) |

| ~128.0 | Ar-C H (Benzyl) |

| ~122.0 | Ar-C H (ortho to NH) |

| ~114.5 | Ar-C H (ortho to OCH₃) |

| ~67.0 | O-C H₂-Ph |

| ~55.5 | O-C H₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (δ ~154.0 ppm): The carbamate carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ 156.0-114.5 ppm): The carbon attached to the methoxy group is the most deshielded aromatic carbon. The other aromatic carbons appear in the expected regions, with the carbons of the benzyl group showing distinct signals from those of the methoxyphenyl group.

-

Aliphatic Carbons (δ 67.0 and 55.5 ppm): The benzylic carbon (O-CH₂-Ph) and the methoxy carbon (O-CH₃) are found in the aliphatic region of the spectrum, with the benzylic carbon being further downfield due to its attachment to both an oxygen and an aromatic ring.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Benzyl (4-methoxyphenyl)carbamate in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch (Carbamate) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic - CH₂ and CH₃) |

| ~1720 | Strong, Sharp | C=O Stretch (Carbamate) |

| ~1600, ~1510 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1240 | Strong | C-O Stretch (Ester-like) |

| ~1030 | Strong | C-O Stretch (Ether-like) |

Interpretation and Rationale:

-

N-H Stretch ( ~3350 cm⁻¹): A sharp, medium-intensity peak in this region is a clear indication of the N-H bond in the carbamate group.

-

C=O Stretch ( ~1720 cm⁻¹): The strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl group in a carbamate ester.

-

C-O Stretches (~1240 and ~1030 cm⁻¹): The two distinct C-O stretching vibrations correspond to the ester-like (Ar-O-C=O) and ether-like (Ar-O-CH₃ and Ph-CH₂-O) linkages in the molecule.

-

Aromatic and Aliphatic C-H Stretches: The absorptions above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those slightly below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methylene and methoxy groups.

Experimental Protocol for FT-IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of solid Benzyl (4-methoxyphenyl)carbamate directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. The PubChem database indicates the availability of a GC-MS spectrum for this compound.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 257. This peak corresponds to the intact molecule with the loss of one electron. Its presence confirms the molecular weight of the compound.

-

Major Fragment Ions:

-

m/z = 123: [CH₃O-C₆H₄-NH]⁺ or [CH₃O-C₆H₄-N=C=O]⁺• - Represents the methoxyphenylamino or methoxyphenyl isocyanate fragment.

-

m/z = 108: [HO-C₆H₄-NH₂]⁺• - McLafferty rearrangement followed by loss of formaldehyde from the methoxy group is a possibility.

-

m/z = 91: [C₇H₇]⁺ - A very common and stable tropylium ion fragment from the benzyl group.

-

m/z = 77: [C₆H₅]⁺ - Phenyl cation from the benzyl group.

-

Fragmentation Pathway Visualization:

Caption: Proposed EI-MS fragmentation of Benzyl (4-methoxyphenyl)carbamate.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The GC will separate the compound from any impurities. The typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program will be set to ensure elution of the compound.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Conclusion: A Coherent Spectroscopic Portrait

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unequivocal confirmation of the structure of Benzyl (4-methoxyphenyl)carbamate. Each technique offers a unique and complementary piece of the molecular puzzle, from the atomic connectivity revealed by NMR to the functional groups identified by IR and the molecular weight and fragmentation pattern determined by MS. This comprehensive spectroscopic guide serves as a valuable resource for researchers, ensuring the confident identification and use of this compound in their scientific endeavors.

References

-

Royal Society of Chemistry. (2020). Supporting Information: Triazine-Triamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-NPs@TzTa-POP): An efficient catalyst for synthesis of N-methylated products via CO2 fixation and primary carbamates from alcohols and urea. Retrieved from [Link]

-

PubChem. (n.d.). Methyl N-(4-methoxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl (4-methoxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Enigma of Benzyl (4-methoxyphenyl)carbamate

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action for Benzyl (4-methoxyphenyl)carbamate. Given the absence of a well-documented biological target for this specific molecule in current literature, this document outlines a systematic, hypothesis-driven approach for its characterization, tailored for researchers and drug development professionals.

Benzyl (4-methoxyphenyl)carbamate is a defined chemical entity with the molecular formula C15H15NO3[1]. While its synthesis and chemical properties are established, its biological activity and mechanism of action remain largely unexplored in the public domain. The structure, featuring a central carbamate linkage flanked by a benzyl group and a 4-methoxyphenyl moiety, provides the foundational basis for forming testable hypotheses regarding its potential biological targets. Carbamates are a well-recognized class of compounds with a history of use in medicine and agriculture, often acting as enzyme inhibitors[2]. This guide presents a strategic workflow to systematically investigate and characterize the molecular mechanism of this compound.

Hypothesis Generation: Structural Clues to Biological Function

The chemical architecture of Benzyl (4-methoxyphenyl)carbamate allows for the formulation of several primary hypotheses regarding its mode of action.

-

Hypothesis 1: Cholinesterase Inhibition. The carbamate functional group is a classic pharmacophore known to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2][3][4]. Inhibition of these enzymes leads to an increase in the neurotransmitter acetylcholine, a mechanism utilized in the treatment of conditions like Alzheimer's disease.

-

Hypothesis 2: Monoacylglycerol Lipase (MAGL) Inhibition. Recent drug discovery efforts have identified carbamates as potent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for degrading 2-arachidonoylglycerol (2-AG)[5][6][7]. MAGL inhibition has therapeutic potential in neurodegenerative diseases, inflammation, and cancer[5][8].

-

Hypothesis 3: Other Serine Hydrolase or Cysteine Protease Targets. The electrophilic nature of the carbamate carbonyl carbon could potentially allow it to react with the nucleophilic serine or cysteine residues in the active sites of other enzymes. For instance, certain benzyl carbamate derivatives have been identified as inhibitors of viral cysteine proteases, such as the main protease (Mpro) of coronaviruses[9].

The benzyl and 4-methoxyphenyl groups are hypothesized to be critical for orienting the molecule within the target's binding pocket, contributing to affinity and selectivity.

A Systematic Workflow for Mechanism of Action Elucidation

A multi-step, integrated approach is essential to identify the primary molecular target of Benzyl (4-methoxyphenyl)carbamate and validate its mechanism. This workflow ensures a logical progression from broad screening to specific validation.

Caption: Proposed workflow for MOA elucidation.

Phase 1: Initial Target Screening

The initial step is to screen Benzyl (4-methoxyphenyl)carbamate against a panel of hypothesized targets.

Protocol 1: Primary Enzyme Inhibition Screening

-

Objective: To rapidly assess the inhibitory activity of the compound against key serine hydrolases.

-

Enzymes:

-

Human Acetylcholinesterase (AChE)

-

Human Butyrylcholinesterase (BChE)

-

Human Monoacylglycerol Lipase (MAGL)

-

Human Fatty Acid Amide Hydrolase (FAAH) - (as a selectivity counterscreen)

-

-

Methodology:

-

Reconstitute recombinant human enzymes in their respective assay buffers.

-

Prepare a stock solution of Benzyl (4-methoxyphenyl)carbamate in DMSO.

-

In a 96-well plate, add the compound at a fixed concentration (e.g., 10 µM).

-

Add the specific enzyme to each well.

-

Pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at room temperature to allow for potential binding.

-

Initiate the reaction by adding a chromogenic or fluorogenic substrate (e.g., acetylthiocholine for AChE, 4-nitrophenyl acetate for MAGL).

-

Measure the rate of product formation using a plate reader (absorbance or fluorescence).

-

Include a positive control inhibitor for each enzyme (e.g., Donepezil for AChE, JZL184 for MAGL) and a vehicle control (DMSO).

-

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. A significant inhibition (e.g., >50%) flags the compound as a "hit" for that particular enzyme.

Phase 2: Hit Validation and Mechanistic Characterization

For any identified hits, the next phase involves detailed biochemical characterization.

Protocol 2: IC50 Determination and Kinetic Analysis

-

Objective: To quantify the potency of inhibition (IC50) and determine the mode of inhibition.

-

Methodology (IC50):

-

Following the method in Protocol 1, create a serial dilution of Benzyl (4-methoxyphenyl)carbamate (e.g., from 100 µM to 1 nM).

-

Measure the enzymatic activity at each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.

-

-

Methodology (Kinetic Analysis):

-

Perform the enzyme activity assay using a range of substrate concentrations in the presence of fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

-

Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

Analyze the changes in Vmax and Km to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

-

Causality and Rationale: This step is critical. An IC50 value provides a quantitative measure of potency, essential for comparing with other compounds. The kinetic analysis reveals how the inhibitor interacts with the enzyme—whether it competes with the substrate for the active site or binds elsewhere. This is a foundational piece of the mechanistic puzzle.

Table 1: Hypothetical Screening and Potency Data

| Enzyme Target | % Inhibition @ 10 µM | IC50 (µM) | Proposed Mode of Inhibition |

| Acetylcholinesterase (AChE) | 12% | > 100 | - |

| Butyrylcholinesterase (BChE) | 25% | > 50 | - |

| Monoacylglycerol Lipase (MAGL) | 92% | 0.45 | Competitive, Reversible |

| Fatty Acid Amide Hydrolase (FAAH) | 8% | > 100 | - |

Phase 3: Cellular Confirmation of Mechanism

Biochemical activity must be translated into a cellular context to confirm biological relevance. Assuming, based on the hypothetical data in Table 1, that MAGL is the primary target, the following cellular assays would be logical next steps.

Protocol 3: Cellular Target Engagement using CETSA

-

Objective: To confirm that Benzyl (4-methoxyphenyl)carbamate directly binds to MAGL in intact cells.

-

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Methodology:

-

Treat cultured cells (e.g., a cancer cell line with high MAGL expression) with the compound or vehicle (DMSO).

-

Harvest the cells and lyse them.

-

Heat aliquots of the lysate across a range of temperatures (e.g., 40°C to 70°C).

-

Centrifuge to pellet the denatured, aggregated proteins.

-

Analyze the amount of soluble MAGL remaining in the supernatant at each temperature using Western blot or ELISA.

-

-

Expected Outcome: In compound-treated samples, the MAGL protein should remain soluble at higher temperatures compared to the vehicle-treated samples, resulting in a "thermal shift" that confirms target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: Functional Cellular Assay - 2-AG Quantification

-

Objective: To verify that MAGL inhibition by the compound leads to the expected downstream biological consequence.

-

Principle: As MAGL's primary function is to hydrolyze the endocannabinoid 2-AG, its inhibition should lead to an accumulation of 2-AG in cells.

-

Methodology:

-

Treat cultured cells with a dose-response of Benzyl (4-methoxyphenyl)carbamate.

-

After incubation, quench the cellular metabolism and extract lipids from the cells.

-

Quantify the levels of 2-AG in the lipid extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: A dose-dependent increase in intracellular 2-AG levels following compound treatment would provide strong functional evidence that the compound is an active MAGL inhibitor in a cellular environment.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and self-validating pathway to move Benzyl (4-methoxyphenyl)carbamate from a compound of unknown biological function to one with a well-characterized mechanism of action. By progressing from broad, hypothesis-driven screening to detailed biochemical and cellular validation, researchers can build a comprehensive data package. Positive results from this workflow, particularly the confirmation of a potent and selective target like MAGL, would justify advancing the compound into more complex disease models and further preclinical development.

References

-

Brogden, R. N., & Fitton, A. (1994). Ingenol mebutate: a review of its use in actinic keratosis. Drugs & Aging, 31(4), 309-313. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2194922, Benzyl (4-methoxyphenyl)carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Ferreira, L. G., et al. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Scientific Reports, 13(1), 1-15. [Link]

-

Granchi, C., et al. (2021). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 64(10), 6835-6855. [Link]

-

Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(9), 6541-6564. [Link]

-

Hussein, M. A., et al. (2014). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 30(3), 1269-1276. [Link]

-

Imramovsky, A., et al. (2012). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase. Arkivoc, 2012(5), 29-42. [Link]

-

Kinsey, B. A., et al. (2013). Inhibition of Monoacylglycerol Lipase Attenuates Nonsteroidal Anti-Inflammatory Drug-Induced Gastric Hemorrhages in Mice. Journal of Pharmacology and Experimental Therapeutics, 344(2), 465-471. [Link]

-

Kos, J., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1258. [Link]

-

Manandhar, B., et al. (2019). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules, 24(19), 3469. [Link]

-

Martinez, R., et al. (2016). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction, 31(1), 54-57. [Link]

-

Pejchal, V., et al. (2021). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Pharmaceuticals, 14(9), 896. [Link]

-

Svobodova, M., et al. (2012). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 17(7), 8263-8279. [Link]

-

Kinarivala, N., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-cell lymphoma 2 (Bcl-2). Journal of Medicinal Chemistry, 60(23), 9736-9748. [Link]

-

ResearchGate. (n.d.). Benzyl Carbamate. Request PDF. Retrieved from [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

-

Thompson, M. P., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 356-363. [Link]

-

Schwinge, D., et al. (2020). Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells. International Journal of Molecular Sciences, 21(21), 8295. [Link]

-

Wang, H., et al. (2024). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters, 26(15), 2945-2948. [Link]

Sources

- 1. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Monoacylglycerol Lipase Attenuates Nonsteroidal Anti-Inflammatory Drug-Induced Gastric Hemorrhages in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (4-methoxyphenyl)carbamate Derivatives and Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of benzyl (4-methoxyphenyl)carbamate and its derivatives. The carbamate moiety is a cornerstone in modern drug design, serving as a versatile scaffold in a multitude of therapeutic agents due to its chemical stability and ability to engage in crucial biological interactions.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structure-activity relationships (SAR), potential mechanisms of action, and practical experimental protocols relevant to this class of compounds. Particular focus is given to their potential as enzyme inhibitors and modulators of key signaling pathways, such as the Nrf2 antioxidant response pathway.

Introduction: The Carbamate Scaffold in Medicinal Chemistry

The carbamate functional group, an ester of carbamic acid, is a privileged structure in medicinal chemistry. Its unique hybrid amide-ester nature confers a high degree of chemical and proteolytic stability, while its capacity for hydrogen bonding allows for potent interactions with biological targets.[2] Carbamates are integral components of approved drugs for a wide range of diseases, including cancer, Alzheimer's disease, and viral infections.[1] The general structure of benzyl (4-methoxyphenyl)carbamate combines a benzyl protecting group, commonly used in organic synthesis, with a 4-methoxyphenylamine, a moiety present in various biologically active molecules. This guide will delve into the specific attributes of this scaffold and its analogs, providing a foundation for future drug discovery efforts.

Synthetic Strategies and Methodologies

The synthesis of benzyl (4-methoxyphenyl)carbamate and its derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups.

General Synthesis of Benzyl (4-methoxyphenyl)carbamate

A common and straightforward method for the synthesis of the core compound involves the reaction of 4-methoxyaniline with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Benzyl (4-methoxyphenyl)carbamate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and stir for 10 minutes.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution. The reaction is often exothermic, so maintaining the temperature at 0 °C is crucial.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure benzyl (4-methoxyphenyl)carbamate.

Synthesis of Analogs and Derivatives

The versatility of the benzyl (4-methoxyphenyl)carbamate scaffold allows for extensive modification to explore structure-activity relationships.

-

Modification of the Benzyl Moiety: Substituted benzyl chloroformates or corresponding benzyl alcohols can be used to introduce various functional groups on the benzyl ring.

-

Modification of the Phenyl Moiety: A wide range of substituted anilines can be used in place of 4-methoxyaniline to probe the effects of different substituents on the phenyl ring.

-

N-Alkylation/Arylation: The carbamate nitrogen can be further functionalized, although this is less common for this specific scaffold.

The Curtius rearrangement provides an alternative route for the synthesis of certain carbamate derivatives, proceeding through an isocyanate intermediate.[4]

Physicochemical Properties

The core compound, benzyl (4-methoxyphenyl)carbamate, possesses the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₃ | [5] |

| Molecular Weight | 257.28 g/mol | [5] |

| IUPAC Name | benzyl N-(4-methoxyphenyl)carbamate | [5] |

| SMILES | COC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | [5] |

Biological Activities and Therapeutic Potential

Benzyl (4-methoxyphenyl)carbamate derivatives have been investigated for a range of biological activities, primarily as enzyme inhibitors.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

A significant area of investigation for carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6]

Several studies have demonstrated that benzyl carbamate derivatives can be potent cholinesterase inhibitors. For instance, a series of benzyl [(2S)-1-(substituted-sulfamoyl)-4-methylpentan-2-yl]carbamates showed high BChE inhibition, with IC₅₀ values in the low micromolar range, and in some cases, were more effective than the clinically used drug rivastigmine.[7] The selectivity for BChE over AChE is a notable feature of some of these derivatives.[7]

Structure-Activity Relationship (SAR) Insights for Cholinesterase Inhibition:

-

Aromatic Substituents: The nature and position of substituents on both the benzyl and phenyl rings significantly influence inhibitory potency and selectivity.

-

Carbamate Linkage: The carbamate moiety is crucial for interacting with the active site of the cholinesterases.

-

N-Substitution: Substitution on the carbamate nitrogen can modulate activity, with some N-methylated derivatives showing potent inhibition.[2]

Table of Cholinesterase Inhibitory Activity for Representative Carbamate Analogs:

| Compound | Target | IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 | ~34 |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 6.57 | ~10 |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | BChE | 8.52 | ~10 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | - |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | - |

Data compiled from multiple sources.[7][8]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[9] Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification genes, making it an attractive therapeutic target for diseases with an underlying oxidative stress component, such as neurodegenerative disorders and cancer.[10][11]

Carbamate compounds have been implicated in the modulation of the Nrf2 pathway.[10] While direct studies on benzyl (4-methoxyphenyl)carbamate are limited, the potential for this class of compounds to activate the Nrf2 pathway warrants investigation. Chalcone derivatives, which share some structural similarities, are known potent Nrf2 activators.[12]

Hypothesized Mechanism of Nrf2 Activation:

It is postulated that the electrophilic nature of certain carbamate derivatives or their metabolites could react with cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification would lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, self-validating protocols for key biological assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for measuring AChE and BChE activity.[13] It relies on the hydrolysis of acetylthiocholine (ATC) by the enzyme, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[13][14]

Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 10 mM solution of DTNB in the phosphate buffer.

-

Prepare a 75 mM solution of acetylthiocholine iodide (ATC) in deionized water.

-

Prepare stock solutions of AChE and BChE in the phosphate buffer.

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Procedure (in a 96-well microplate):

-

To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution (or vehicle for control).

-

Add 20 µL of the enzyme solution (AChE or BChE) to each well.

-

Pre-incubate the plate at 37 °C for 5 minutes.[1]

-

Initiate the reaction by adding 10 µL of the ATC solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. For kinetic assays, take readings every minute for 5-10 minutes. For endpoint assays, incubate for a fixed time (e.g., 15 minutes) and then measure the absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Nrf2 Cellular Activation Assay (Reporter Gene Assay)

This assay quantifies the activation of the Nrf2 pathway in a cellular context. It typically utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[11] Activation of Nrf2 leads to the expression of luciferase, which can be measured by a luminometer.

Workflow for Nrf2 Reporter Gene Assay

Caption: Workflow for assessing Nrf2 activation using a reporter gene assay.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture an ARE-luciferase reporter cell line (e.g., HepG2-ARE) in the recommended growth medium.

-

Seed the cells into a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzyl (4-methoxyphenyl)carbamate derivatives and a known Nrf2 activator (positive control) in the cell culture medium.

-

Remove the growth medium from the cells and replace it with the medium containing the test compounds or controls.

-

Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

-

-

Luminescence Measurement:

-

After the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Add the luciferase substrate to each well.

-

Measure the luminescence signal using a microplate luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a measure of cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).

-

Calculate the fold activation of the Nrf2 pathway for each compound concentration relative to the vehicle-treated control.

-

Plot the fold activation against the compound concentration to determine the EC₅₀ value.

-

Conclusion and Future Directions

The benzyl (4-methoxyphenyl)carbamate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and modular nature of these compounds allow for extensive chemical exploration to optimize their biological activity. The demonstrated potential of related analogs as cholinesterase inhibitors highlights their relevance in the context of neurodegenerative diseases.

Future research should focus on:

-

Systematic SAR studies: A comprehensive investigation of substitutions on both aromatic rings is necessary to build a detailed SAR model for various biological targets.

-

Mechanism of Action Elucidation: Further studies are required to confirm the precise mechanisms of action, including the potential modulation of the Nrf2 pathway.

-

Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

This technical guide provides the foundational knowledge and practical methodologies to empower researchers in the continued exploration and development of benzyl (4-methoxyphenyl)carbamate derivatives as potential therapeutic agents.

References

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. (2026). American Chemical Society. Retrieved January 25, 2026, from [Link]

-

Benzyl (4-methoxyphenyl)carbamate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.

-

Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. (2019). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. Retrieved January 25, 2026, from [Link]

-

Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer. (2017). eLife. Retrieved January 25, 2026, from [Link]

-

Cholinesterase (ChE) Test Using Ellman's Photometric Method. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

(PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti. (n.d.). AUB ScholarWorks. Retrieved January 25, 2026, from [Link]

-

New findings about Ellman's method to determine cholinesterase activity. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

BENZYL ISOPROPOXYMETHYL- AND METHOXYMETHYL-CARBAMATE. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

-

Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2019). SCIRP. Retrieved January 25, 2026, from [https://www.scirp.org/html/2-2 computationalchemistry_2019012315180188.htm]([Link] computationalchemistry_2019012315180188.htm)

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Human NRF2 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved January 25, 2026, from [Link]

-

Phenyl N-(4-methoxyphenyl)carbamate. (2009). Sci-Hub. Retrieved January 25, 2026, from [Link]

-

Human Nrf2 Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 25, 2026, from [Link]

-

Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). Research Square. Retrieved January 25, 2026, from [Link]

-

Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (2016). PubMed Central. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Unveiling the Genesis of Benzyl (4-methoxyphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Benzyl (4-methoxyphenyl)carbamate, a molecule of significant interest in organic synthesis and medicinal chemistry. While the carbamate functional group has a rich history dating back to the early 20th century, particularly in the realm of peptide synthesis, the specific timeline for the first synthesis of Benzyl (4-methoxyphenyl)carbamate is not explicitly detailed in early literature. This guide explores the foundational chemistry that enabled its synthesis, outlines modern synthetic protocols, and discusses its contemporary applications.

Introduction: The Carbamate Lineage

Carbamates, esters of carbamic acid, are a cornerstone of modern organic chemistry, finding widespread application as protecting groups in synthesis, as key structural motifs in pharmaceuticals, and in the production of polymers like polyurethanes.[1][2] Their stability and versatility have made them indispensable tools for chemists.

The story of carbamates is deeply intertwined with the development of peptide chemistry. In 1932, Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines in peptide synthesis. This seminal work laid the groundwork for the controlled, stepwise assembly of amino acids to form peptides and proteins, a process that remains fundamental to biochemistry and drug discovery.

The Elusive Discovery of Benzyl (4-methoxyphenyl)carbamate

Despite the long history of carbamates, a definitive "discovery" paper detailing the first synthesis of Benzyl (4-methoxyphenyl)carbamate remains elusive in the historical chemical literature. Its Chemical Abstracts Service (CAS) number, 92851-13-3, suggests a later registration and likely synthesis than the pioneering days of peptide chemistry.[3][4]

The synthesis of this molecule would have been readily achievable following the foundational work on carbamate formation. The necessary precursors, p-anisidine (4-methoxyaniline) and benzyl chloroformate, were well-established reagents. The reaction between an aniline derivative and benzyl chloroformate to form a benzyl carbamate is a classic and robust transformation in organic synthesis.[5]

While a specific "eureka" moment for this particular molecule is not documented, its existence is a logical extension of the established principles of carbamate chemistry. It is probable that Benzyl (4-methoxyphenyl)carbamate was first synthesized as an intermediate or as part of a larger study on the properties and reactions of substituted carbamates, without being the primary focus of the research at the time.

Synthetic Methodologies: From Concept to Practice

The synthesis of Benzyl (4-methoxyphenyl)carbamate is a straightforward application of well-established chemical principles. The most common and direct method involves the reaction of 4-methoxyaniline with benzyl chloroformate.

General Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of the amino group of 4-methoxyaniline on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 1: General reaction scheme for the synthesis of Benzyl (4-methoxyphenyl)carbamate.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of Benzyl (4-methoxyphenyl)carbamate.

Materials:

-

4-Methoxyaniline (p-anisidine)

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir.

-

Acylation: Cool the mixture in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Benzyl (4-methoxyphenyl)carbamate.

Causality of Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of benzyl chloroformate, which would lead to the formation of benzyl alcohol and reduce the yield of the desired carbamate.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.

-

Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction, minimizing the formation of byproducts.

-

Workup: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Benzyl (4-methoxyphenyl)carbamate is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.28 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 92851-13-3 |

| IUPAC Name | benzyl N-(4-methoxyphenyl)carbamate |

Table 1: Physicochemical properties of Benzyl (4-methoxyphenyl)carbamate.[3]

Characterization of the synthesized product is typically achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbamate C=O and N-H bonds.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Applications in Modern Organic Synthesis and Drug Development

While a specific blockbuster application for Benzyl (4-methoxyphenyl)carbamate is not widely reported, its structural motifs suggest its utility in several areas of chemical research and development:

-

Protecting Group Chemistry: The N-Cbz-p-methoxyphenyl moiety can serve as a protecting group for amines, with the methoxy group potentially offering altered stability and cleavage conditions compared to the standard Cbz group.

-

Medicinal Chemistry Scaffolding: The molecule provides a scaffold that can be further functionalized to create libraries of compounds for screening in drug discovery programs. The carbamate linkage is a common feature in many biologically active molecules due to its stability and ability to participate in hydrogen bonding.[2]

-

Intermediate in Multi-step Synthesis: It can serve as a valuable intermediate for the synthesis of more complex target molecules where the protected 4-methoxyaniline unit is required.

Conclusion

The history of Benzyl (4-methoxyphenyl)carbamate is intrinsically linked to the broader history of carbamate chemistry and its pivotal role in the advancement of organic synthesis. While the exact moment of its first creation is not a celebrated event in chemical history, its synthesis is a logical and straightforward extension of fundamental principles established in the early 20th century. Today, it stands as a readily accessible and potentially useful molecule for researchers and scientists in the ongoing quest for new synthetic methodologies and therapeutic agents.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

-

Benzyl carbamate. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

-

enantioselective three-component reaction for the preparation of. (n.d.). Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]

-

Benzyl (4-methoxyphenyl)carbamate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). ResearchGate. Retrieved January 25, 2026, from [Link]

-

McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of N-(α-methyl benzyl)-p-anisidine. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]

-

Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of N-(αmethyl-benzylidene)-p-anisidine. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Synthesis of Aryl Carbamates. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Kyong, J. B., et al. (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. The Journal of Organic Chemistry, 65(23), 8051-8058.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

- CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole. (n.d.). Google Patents.

-

p-Anisidine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Benzyl[(4-methoxyphenyl)methyl]amine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzyl (4-methoxyphenyl)carbamate | C15H15NO3 | CID 2194922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 92851-13-3|Benzyl (4-methoxyphenyl)carbamate|BLD Pharm [bldpharm.com]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

Solubility of Benzyl (4-methoxyphenyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl (4-methoxyphenyl)carbamate in Organic Solvents

Authored by: Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of research, development, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of Benzyl (4-methoxyphenyl)carbamate. We will delve into the theoretical principles governing its solubility, offer a predictive analysis based on its molecular structure, and provide detailed, field-proven experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and characterize this compound in organic solvent systems.

Introduction: The Critical Role of Solubility in Scientific R&D

In the realm of drug discovery and chemical synthesis, solubility is not merely a physical data point; it is a cornerstone parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable product. For an API, solubility directly impacts bioavailability, dictating the rate and extent to which it can be absorbed into the systemic circulation to exert its pharmacological effect.[1][2][3][4] Poorly soluble compounds often face significant hurdles in formulation, requiring advanced and often costly enhancement techniques to achieve therapeutic efficacy.[1][5]

Beyond pharmacology, in process chemistry and synthesis, solvent selection is paramount. The ability to dissolve reactants, intermediates, and final products in appropriate solvents governs reaction kinetics, ease of purification (e.g., crystallization), and overall process efficiency. Understanding the solubility profile of a compound like Benzyl (4-methoxyphenyl)carbamate is therefore essential for designing robust synthetic routes and scalable purification strategies. This guide provides the foundational knowledge and practical methodologies to predict, measure, and leverage the solubility of this specific carbamate.

Compound Profile: Benzyl (4-methoxyphenyl)carbamate

To understand the solubility of a molecule, one must first understand the molecule itself. Benzyl (4-methoxyphenyl)carbamate is a carbamate ester. Carbamates are a versatile class of organic compounds used extensively as protecting groups in synthesis and as key structural motifs in medicinal chemistry.[6][7]

Molecular Structure:

The structure reveals several key features that will dictate its interactions with various solvents:

-

Aromatic Rings: Two phenyl rings contribute to van der Waals forces and potential π-π stacking interactions. These are nonpolar features.

-

Carbamate Linkage (-O-C(=O)-NH-): This central group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ether oxygens).

-

Ether Group (-OCH3): The methoxy group adds polarity and is a hydrogen bond acceptor.

-

Benzyl Group: A nonpolar, hydrophobic component.

These structural elements create a molecule with a balanced, amphiphilic character. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Benzyl (4-methoxyphenyl)carbamate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | benzyl N-(4-methoxyphenyl)carbamate | PubChem[8] |

| Molecular Formula | C₁₅H₁₅NO₃ | PubChem[8] |

| Molecular Weight | 257.28 g/mol | PubChem[8] |

| SMILES | COC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | PubChem[8] |

| XLogP3 (Predicted) | 2.6 | PubChem[8] |

| Hydrogen Bond Donors | 1 | PubChem[8] |

| Hydrogen Bond Acceptors | 3 | PubChem[8] |

The predicted XLogP3 value of 2.6 indicates a moderate lipophilicity, suggesting that the compound will favor organic solvents over water but is not excessively greasy.

Theoretical Principles & Predictive Solubility Analysis

The fundamental principle governing solubility is "like dissolves like."[9] This heuristic implies that substances with similar intermolecular forces are likely to be miscible. We can use this principle, along with the compound's structural features, to predict its solubility in common organic solvents.

Caption: Logical workflow for predicting solubility based on intermolecular force matching.

Predictive Analysis:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with the carbamate's N-H and C=O groups. The benzyl and methoxyphenyl groups will have less favorable interactions. Prediction: Good solubility is expected.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have strong dipoles that can interact favorably with the polar carbamate core. They are also effective at solvating the aromatic portions of the molecule. Prediction: High to very high solubility is expected, particularly in solvents like DCM, THF, and DMF.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents will primarily interact with the nonpolar aromatic and benzyl portions of the molecule via weaker van der Waals forces. The highly polar carbamate group will be poorly solvated. Prediction: Moderate solubility in toluene (due to aromatic similarity) and low to poor solubility in aliphatic solvents like hexane.

This predictive framework provides a strong starting point for solvent screening, saving valuable time and resources.

Experimental Protocol for Equilibrium Solubility Determination

While predictions are useful, empirical data is the gold standard. The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[10][11] This protocol is a self-validating system because it ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the saturation concentration of Benzyl (4-methoxyphenyl)carbamate in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

Benzyl (4-methoxyphenyl)carbamate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Benzyl (4-methoxyphenyl)carbamate to a vial containing a precise volume of the chosen solvent (e.g., 20 mg of solid into 2 mL of solvent). The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. A time-course study can be performed to identify the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material before collecting the clear filtrate into a clean vial.[10][12] This step is critical to remove all undissolved microparticles.

-